Cas no 910405-61-7 (2-(6-Bromo-1H-indazol-3-yl)ethanamine)

2-(6-Bromo-1H-indazol-3-yl)ethanamine is a brominated indazole derivative featuring a primary amine functional group attached to the 3-position of the indazole core. This compound serves as a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of biologically active molecules targeting various therapeutic areas. The bromine substituent at the 6-position enhances its utility for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and reactive amine group make it suitable for derivatization into more complex scaffolds. The compound is typically handled under controlled conditions due to its sensitivity, ensuring stability and purity for research applications.
2-(6-Bromo-1H-indazol-3-yl)ethanamine structure
910405-61-7 structure
Product Name:2-(6-Bromo-1H-indazol-3-yl)ethanamine
CAS No:910405-61-7
MF:C9H10BrN3
MW:240.0998005867
CID:3166846
PubChem ID:76846282
Update Time:2025-06-15

2-(6-Bromo-1H-indazol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Bromo-1H-indazol-3-yl)ethanamine
    • 910405-61-7
    • Inchi: 1S/C9H10BrN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13)
    • InChI Key: HIQQBGOPOWNOBX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=NNC=2CCN

Computed Properties

  • Exact Mass: 239.00581Da
  • Monoisotopic Mass: 239.00581Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.7Ų

2-(6-Bromo-1H-indazol-3-yl)ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A269001532-1g
2-(6-Bromo-1H-indazol-3-yl)ethanamine
910405-61-7 95%
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$1260.28 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2-(6-Bromo-2h-indazol-3-yl)ethan-1-amine
910405-61-7 98%
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Additional information on 2-(6-Bromo-1H-indazol-3-yl)ethanamine

Comprehensive Overview of 2-(6-Bromo-1H-indazol-3-yl)ethanamine (CAS No. 910405-61-7): Properties, Applications, and Research Insights

2-(6-Bromo-1H-indazol-3-yl)ethanamine (CAS No. 910405-61-7) is a specialized brominated indazole derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its 6-bromo substitution and ethanamine side chain, has garnered attention for its unique structural features and versatility in drug discovery. Researchers frequently search for terms like "indazole-based scaffolds", "brominated heterocycles", and "CAS 910405-61-7 applications", reflecting its relevance in modern medicinal chemistry.

The molecular structure of 2-(6-Bromo-1H-indazol-3-yl)ethanamine combines a 1H-indazole core with a 6-position bromine atom, enhancing its reactivity in cross-coupling reactions—a hot topic in click chemistry and fragment-based drug design. Recent trends in AI-assisted molecular docking studies highlight its potential as a kinase inhibitor precursor, aligning with industry demands for targeted therapies. Common search queries such as "indazole amine synthesis" and "910405-61-7 solubility" underscore practical research needs.

From a synthetic perspective, this compound serves as a key intermediate for small-molecule pharmaceuticals, particularly in oncology and CNS disorders. Its hydrogen-bonding capacity (due to the indazole NH and amine groups) makes it valuable for protein-ligand interaction studies—a focal point in computational chemistry forums. SEO-optimized terms like "bromoindazole derivatives" and "CAS 910405-61-7 supplier" frequently appear in procurement-related searches.

Analytical data for CAS No. 910405-61-7 reveals stability under standard conditions, with HPLC purity often exceeding 98%. The 6-bromo group facilitates further functionalization via Suzuki-Miyaura couplings—a technique dominating organic synthesis discussions. Researchers exploring "indazole-3-ethanamine analogs" or "910405-61-7 NMR spectrum" seek detailed physicochemical profiles for their projects.

In drug development pipelines, derivatives of 2-(6-Bromo-1H-indazol-3-yl)ethanamine are investigated for GPCR modulation and enzyme inhibition. The compound’s logP and polar surface area (frequently queried as "910405-61-7 drug-likeness") comply with Lipinski’s Rule of Five, making it a promising candidate for lead optimization. Emerging topics like PROTAC technology and covalent inhibitors further amplify its utility.

Quality control protocols for CAS 910405-61-7 emphasize GC-MS validation and residual solvent analysis, addressing regulatory concerns in GMP synthesis. The compound’s crystallographic data (often searched as "6-bromoindazol-3-ylethanamine XRD") supports structure-activity relationship (SAR) studies. Recent publications correlate its scaffold with neuroprotective effects, tapping into the growing neurodegenerative disease research niche.

Supply chain analytics indicate rising demand for 910405-61-7 in contract research organizations (CROs), particularly for high-throughput screening. The compound’s MSDS (a top search term) details safe handling practices, while patent databases reveal its inclusion in IP-protected formulations. Sustainability-focused queries like "green synthesis of bromoindazoles" reflect evolving industry priorities.

In conclusion, 2-(6-Bromo-1H-indazol-3-yl)ethanamine (CAS No. 910405-61-7) represents a multifaceted tool for medicinal chemists and biologists. Its alignment with trends like fragment-based discovery and precision medicine ensures continued relevance. Optimized searches for "indazole-3-ethylamine price" or "910405-61-7 technical dossier" demonstrate its commercial and scientific traction in global markets.

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